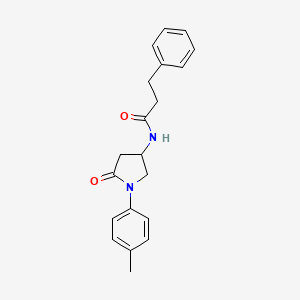
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide, also known as NPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been shown to interact with certain receptors in the brain, such as the GABA-A receptor, which could explain its anticonvulsant and analgesic effects. Additionally, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been found to inhibit the activity of certain enzymes, such as monoamine oxidase, which could explain its effects on neurotransmitter levels.
Biochemical and Physiological Effects:
Studies have shown that N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide can have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been found to reduce seizure activity and pain perception, as well as improve cognitive function. Additionally, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide. One area of interest is the development of new drugs based on the structure of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide for the treatment of various diseases, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide and its effects on different signaling pathways in the body. Finally, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide could be used as a building block for the synthesis of novel materials with unique properties, which could have applications in various fields, such as electronics and energy storage.
Méthodes De Synthèse
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide involves the reaction of p-tolualdehyde with pyrrolidine and subsequent reaction with 3-phenylpropanoyl chloride. The resulting compound is then purified using column chromatography to obtain N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide in high yield.
Applications De Recherche Scientifique
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been shown to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could have implications for the treatment of neuropsychiatric disorders. In materials science, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-10-18(11-8-15)22-14-17(13-20(22)24)21-19(23)12-9-16-5-3-2-4-6-16/h2-8,10-11,17H,9,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWWCPPVTXANIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


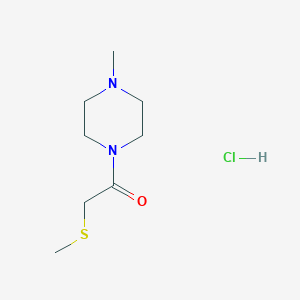
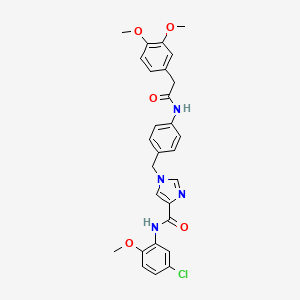
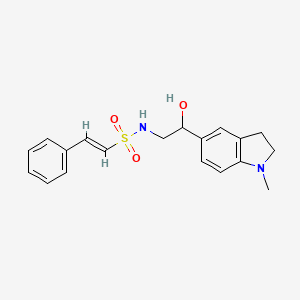
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2542607.png)
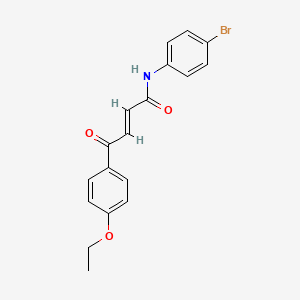
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)
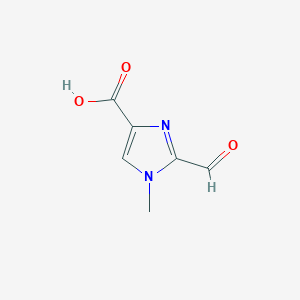
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
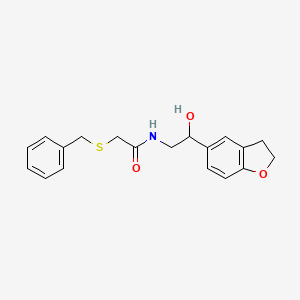
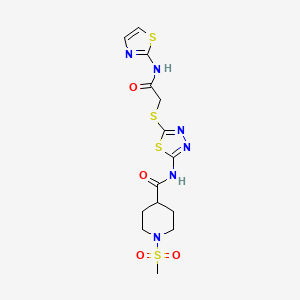
![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)